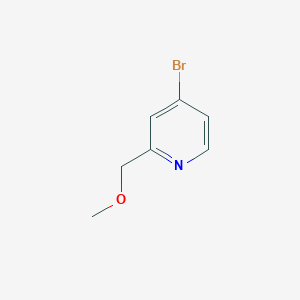

4-Bromo-2-(methoxymethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern chemical research, particularly in medicinal chemistry and materials science. nih.gov As an isostere of benzene, pyridine is a fundamental precursor for the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov Its presence is ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as increased water solubility, which is a desirable characteristic for potential drug candidates. nih.gov

The significance of pyridine derivatives is underscored by their widespread incorporation into a diverse range of FDA-approved drugs. rsc.orgresearchgate.netrsc.org In fact, the pyridine nucleus is a component in over 7,000 existing drug molecules of medicinal importance. nih.gov This prevalence is due to the scaffold's ability to serve as a versatile framework for constructing complex molecules with a wide spectrum of biological activities. rsc.orgresearchgate.net The pyridine ring's electronic nature, with an electron-deficient character, makes it susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions. nih.gov This reactivity provides chemists with reliable pathways for functionalization and molecular elaboration. The continuous exploration of pyridine-based molecules is expected to yield a larger share of novel drug candidates in the coming years. rsc.orgresearchgate.netrsc.org

Role of Brominated Pyridines as Versatile Synthetic Intermediates

Within the vast family of pyridine derivatives, brominated pyridines hold a special place as highly versatile synthetic intermediates. The introduction of a bromine atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations. Bromine's character as a good leaving group makes bromopyridines ideal substrates for nucleophilic substitution and cross-coupling reactions.

One of the most powerful tools in modern organic synthesis, the palladium-catalyzed Suzuki cross-coupling reaction, frequently employs bromopyridines to form new carbon-carbon bonds. researchgate.net This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.net The reactivity of the bromine atom allows for the strategic introduction of various functional groups, enabling the construction of intricate molecular architectures. innospk.com The position of the bromine atom on the pyridine ring, along with the presence of other substituents, influences its reactivity, allowing for selective chemical modifications. researchgate.net The synthesis of brominated heterocycles is crucial for the development of new pharmaceuticals and agrochemicals. youtube.com

Positioning of 4-Bromo-2-(methoxymethyl)pyridine within Heterocyclic Chemistry

This compound is a specific example of a halogenated pyridine derivative that embodies the synthetic utility discussed previously. Its structure, featuring a pyridine ring substituted with a bromine atom at the 4-position and a methoxymethyl group at the 2-position, makes it a valuable building block in organic synthesis. The bromine atom serves as a key reactive site for cross-coupling and substitution reactions, while the methoxymethyl group can influence the electronic properties and steric environment of the molecule. innospk.com

The strategic placement of these two functional groups allows for a range of potential synthetic transformations. The bromine at the 4-position is susceptible to nucleophilic attack, a common feature for halogens at the 2- and 4-positions of the pyridine ring. nih.gov This compound is part of a broader class of substituted pyridines that are instrumental in constructing more complex heterocyclic systems and functional molecules. Its utility lies in its ability to introduce a specific substituted pyridine motif into a larger target molecule.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 864412-04-4 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₈BrNO | nih.govcymitquimica.com |

| Molecular Weight | 202.05 g/mol | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | ZORPPTKICHKCHP-UHFFFAOYSA-N | nih.govuni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPPTKICHKCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Methoxymethyl Pyridine and Analogous Structures

Direct Functionalization of the Pyridine (B92270) Ring

Direct functionalization strategies are paramount in pyridine chemistry. Due to the electron-deficient nature of the pyridine ring, which results from the electronegative nitrogen atom, its reactivity differs significantly from that of benzene. This inherent electronic property dictates the conditions and strategies required for substitution reactions.

Achieving regioselective bromination, particularly at the C-4 position of the pyridine ring, requires overcoming the ring's natural deactivation toward electrophilic attack and directing the substitution away from the more kinetically favored positions.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which also forms a stable acid-base adduct with acidic reagents youtube.com. Direct bromination of pyridine itself requires harsh conditions, such as heating with bromine in the presence of oleum (sulfur trioxide in sulfuric acid) at high temperatures, and typically yields the 3-bromo isomer gcwgandhinagar.comyoutube.com.

To facilitate bromination at the C-4 position, the reactivity of the pyridine ring must be modified. A common and effective strategy is the conversion of the pyridine precursor to its corresponding N-oxide. The N-oxide group is an activating group that increases electron density in the ring, particularly at the C-2 and C-4 positions, making it more susceptible to electrophilic attack gcwgandhinagar.com. Subsequent bromination of the pyridine N-oxide can then achieve the desired C-4 substitution. The N-oxide can be removed in a later step if necessary.

Modern brominating agents can also be employed to improve yields and selectivity. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum have been developed for the bromination of pyridine derivatives google.com.

Table 1: Electrophilic Bromination Strategies for Pyridine Derivatives

| Method | Reagents | Typical Position of Bromination | Conditions | Reference |

|---|---|---|---|---|

| Direct Bromination | Br₂, Oleum (H₂SO₄/SO₃) | C-3 | High Temperature (~130-300°C) | youtube.comgcwgandhinagar.com |

| N-Oxide Activation | 1. Oxidizing Agent (e.g., H₂O₂) 2. Brominating Agent | C-4 | Milder than direct bromination | gcwgandhinagar.com |

| Modern Reagents | DBDMH, Oleum | Varies with substrate | Varies | google.com |

Nucleophilic substitution reactions provide a powerful and highly regioselective alternative for introducing a bromine atom. These methods typically involve the displacement of a suitable leaving group from the pyridine ring by a bromide nucleophile. The most prominent of these strategies is the Sandmeyer reaction.

The Sandmeyer reaction allows for the conversion of an amino group on the pyridine ring into a bromine atom with high fidelity. The process begins with the diazotization of an aminopyridine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid like hydrobromic acid. The resulting diazonium salt is an excellent leaving group and is subsequently displaced by a bromide ion. This methodology was successfully used to synthesize 4-bromo-2-methylpyridine (B16423) from 4-amino-2-methylpyridine with a 95% yield, demonstrating its efficiency and regiocontrol researchgate.net. This approach is ideal for synthesizing 4-Bromo-2-(methoxymethyl)pyridine by starting with 2-(methoxymethyl)-4-aminopyridine.

Nucleophilic aromatic substitution (SNAr) can also occur on pyridine rings that are activated by electron-withdrawing groups and contain a good leaving group (like a halide). The attack of a nucleophile is favored at the C-2 and C-4 positions because the negative charge of the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom stackexchange.com.

Table 2: Nucleophilic Bromination Strategies for Pyridine Derivatives

| Method | Precursor | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | Aminopyridine | 1. NaNO₂, HBr 2. CuBr (optional) | High regioselectivity determined by the position of the amino group. | researchgate.netguidechem.com |

| Halogen Exchange | Halopyridine (e.g., chloro) | Bromide source (e.g., CuBr) | Displacement of an existing halogen. | N/A |

The methoxymethyl group [-CH₂OCH₃] can be introduced at the C-2 position of the pyridine ring through various synthetic routes. The choice of method often depends on the available starting materials and the other functional groups present on the ring.

Direct C-alkylation of the pyridine ring with a methoxymethyl halide (e.g., methoxymethyl chloride, MOMCl) is challenging. Pyridine typically undergoes N-alkylation at the nitrogen atom when treated with alkyl halides, forming a pyridinium (B92312) salt quimicaorganica.org.

To achieve C-alkylation, the carbon atom of the pyridine ring must be rendered nucleophilic. This is often accomplished by deprotonation using a strong base to form a pyridyl anion or by creating an organometallic pyridine species (e.g., pyridyllithium or a pyridyl Grignard reagent). These nucleophilic pyridine species can then react with an electrophile like a methoxymethyl halide. However, these reactions can suffer from issues with regioselectivity and require carefully controlled, anhydrous conditions.

More commonly, the 2-(methoxymethyl)pyridine (B1295691) moiety is constructed by modifying a pre-existing functional group at the C-2 position. This indirect approach offers better control and higher yields.

A prevalent and effective two-step strategy starts with 2-methylpyridine (B31789).

Halogenation of the Methyl Group: The methyl group is first halogenated, typically via a free-radical mechanism, using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This reaction forms 2-(bromomethyl)pyridine.

Nucleophilic Substitution: The resulting 2-(bromomethyl)pyridine is then treated with sodium methoxide (B1231860) (NaOCH₃). The methoxide ion acts as a nucleophile, displacing the bromide to form the desired 2-(methoxymethyl)pyridine ether.

Another viable route involves the reduction of a C-2 carbonyl derivative. For instance, a pyridine-2-carboxylic acid ester can be reduced to 2-(hydroxymethyl)pyridine using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the methyl ether via a Williamson ether synthesis, by deprotonating the alcohol with a base (e.g., sodium hydride) and subsequently reacting it with a methylating agent such as methyl iodide.

Table 3: Methods for the Introduction of a 2-(Methoxymethyl) Group

| Method | Precursor | Reagents | Description | Reference |

|---|---|---|---|---|

| Functional Group Interconversion (from Methyl) | 2-Methylpyridine | 1. NBS, Radical Initiator 2. NaOCH₃ | Two-step process involving radical bromination followed by nucleophilic substitution. | N/A |

| Functional Group Interconversion (from Ester) | Pyridine-2-carboxylate | 1. Reducing Agent (e.g., LiAlH₄) 2. Base (e.g., NaH), CH₃I | Two-step process involving reduction to an alcohol followed by Williamson ether synthesis. | N/A |

| Direct C-Alkylation | Pyridine | 1. Strong Base (e.g., n-BuLi) 2. Methoxymethyl halide | Requires formation of a nucleophilic pyridyl anion; can have regioselectivity issues. | quimicaorganica.org |

Table of Compounds

| Compound Name |

|---|

| 1,3-dibromo-5,5-dimethylhydantoin |

| 2-(bromomethyl)pyridine |

| 2-(hydroxymethyl)pyridine |

| 2-(methoxymethyl)-4-aminopyridine |

| 2-(methoxymethyl)pyridine |

| 2-methylpyridine |

| 3-bromopyridine |

| 4-amino-2-methylpyridine |

| This compound |

| 4-bromo-2-methylpyridine |

| Benzene |

| Bromine |

| Hydrobromic acid |

| Hydrogen peroxide |

| Lithium aluminum hydride |

| Methyl iodide |

| N-bromosuccinimide |

| Oleum |

| Pyridine |

| Pyridine N-oxide |

| Pyridine-2-carboxylic acid ester |

| Sodium hydride |

| Sodium methoxide |

| Sodium nitrite |

| Sulfur trioxide |

Introduction of the Methoxymethyl Group

Multi-Step Synthesis from Readily Available Pyridine Building Blocks

The construction of this compound can be achieved through sequential reactions starting from simpler, more accessible pyridine derivatives. These methods involve the systematic introduction of the required functional groups onto the pyridine core.

Precursor Derivatization and Subsequent Bromination

One logical approach begins with the synthesis of the 2-(methoxymethyl)pyridine precursor, followed by the introduction of the bromine atom at the 4-position. The initial precursor can be prepared from 2-picoline (2-methylpyridine). The methyl group is first halogenated, for instance, to 2-(chloromethyl)pyridine, and subsequently converted to the methoxymethyl group via nucleophilic substitution with sodium methoxide.

Once the 2-(methoxymethyl)pyridine is obtained, the subsequent step is bromination. The direct electrophilic halogenation of pyridines can be challenging due to the electron-deficient nature of the ring system, often requiring harsh conditions. nih.gov A common strategy to overcome this is the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide can then undergo regioselective bromination at the 4-position. Subsequent reduction of the N-oxide group yields the desired this compound.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 2-(Methoxymethyl)pyridine | m-CPBA or H₂O₂/AcOH | 2-(Methoxymethyl)pyridine N-oxide | Activation of pyridine ring for bromination |

| 2 | 2-(Methoxymethyl)pyridine N-oxide | PBr₃/Br₂ or POBr₃ | This compound N-oxide | Regioselective bromination at C4-position |

| 3 | This compound N-oxide | PCl₃ or H₂/Pd | This compound | Deoxygenation to final product |

This table represents a generalized synthetic pathway; specific conditions may vary.

Methoxymethylation of Pre-Brominated Pyridines

An alternative multi-step synthesis involves introducing the methoxymethyl group onto a pyridine ring that already contains the bromine atom at the 4-position. A suitable starting material for this pathway is a pre-brominated 2-substituted pyridine, such as 4-bromo-2-pyridone.

The synthesis of various bromo-2-alkoxypyridines has been successfully achieved through the O-alkylation of the corresponding bromo-substituted 2-pyridones. clockss.org In a similar fashion, 4-bromo-2-pyridone can be reacted with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a base to yield this compound. This method takes advantage of the ambident nucleophilic character of the pyridone, with O-alkylation being favored in nonpolar solvents. clockss.org

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| Bromo-substituted 2-pyridones | Alkyl Halides | Silver Carbonate | Bromo-2-alkoxypyridines | High (95-99% for benzyloxypyridines) | clockss.org |

This table is based on an analogous synthesis of bromo-2-alkoxy and bromo-2-benzyloxypyridines. clockss.org

Advanced Synthetic Protocols and Reaction Condition Optimization

To achieve higher regioselectivity and functional group tolerance, advanced synthetic methods utilizing organometallic intermediates have been developed. These protocols often offer more direct and efficient routes to polysubstituted pyridines.

Directed Ortho Metalation (DoM) and Related Lithiation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgclockss.org For π-deficient heterocycles like pyridine, a DMG is typically required, and hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to prevent nucleophilic addition to the C=N bond. clockss.orguwindsor.ca

In this approach, a pyridine derivative bearing a directing group at the 2-position can be selectively lithiated at the 3-position, or a group at the 3-position can direct lithiation to the 4-position. For the synthesis of 4-bromo-substituted pyridines, a directing group at the 3-position is ideal. For instance, the bromine atom itself can act as a directing metalation group. researchgate.net The regioselective ortho-lithiation of 3-bromopyridine at the C-4 position can be achieved using LDA. researchgate.net

The resulting lithiated intermediate is then quenched with an appropriate electrophilic brominating agent, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to introduce the bromine atom. This method provides a direct route to ortho-disubstituted pyridines with high regioselectivity. researchgate.net

| Substrate | Lithiating Agent | Temperature | Electrophile | Product | Reference |

| 3-Chloropyridine | LDA | -78 °C | Various | 4-Substituted-3-chloropyridines | researchgate.net |

| 3-Bromopyridine | LDA | -95 °C | ZnCl₂ then Ar-I | 4-Aryl-3-bromopyridines | znaturforsch.com |

| 2-Bromo-4-methoxypyridine | LTMP | -78 °C | DMF | 2-Bromo-3-formyl-4-methoxypyridine | arkat-usa.org |

This table showcases examples of regioselective lithiation of halopyridines.

Metal-halogen exchange is another fundamental reaction in organometallic chemistry for generating organometallic reagents. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organic halides and is often faster than directed ortho metalation. znaturforsch.comwikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

For pyridine systems, a bromine or iodine atom can be selectively exchanged for lithium using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often at low temperatures. znaturforsch.comdur.ac.uk For example, in a molecule like 2,4-dibromopyridine, it might be possible to selectively exchange one bromine atom for lithium, which could then be functionalized. The selectivity of the exchange can be influenced by the position of the halogen and the reaction conditions. The resulting lithiated pyridine can then react with an electrophile. While typically used to introduce other functional groups, a sequence involving metal-halogen exchange to form a lithiated species, followed by reaction with a different electrophile, and then a subsequent bromination at another position represents a complex but powerful strategy for constructing highly substituted pyridines.

| Reaction Type | Reagents | Key Features | Reference |

| Lithium-Halogen Exchange | Organolithium compound (e.g., n-BuLi) + Organic Halide (R'-X) | Fast reaction, kinetically controlled. Rate: I > Br > Cl. | wikipedia.org |

| Magnesium-Halogen Exchange | Grignard reagent (e.g., i-PrMgCl) + Organic Halide (Ar-Br) | Tolerates many functional groups. | wikipedia.org |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction and functionalization of heterocyclic systems like pyridine. Both palladium and copper catalysts have been extensively developed for these purposes, enabling the creation of complex pyridine-containing molecules with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Construction

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of substituted pyridines. Reactions such as the Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust method for creating biaryl structures or introducing alkyl or aryl substituents onto a pyridine ring. For instance, derivatives of 4-bromo-2-methylpyridine, an analog of this compound, have been successfully coupled with various arylboronic acids. The efficiency of these reactions often depends on the careful selection of the palladium catalyst, ligand, and base. researchgate.net Research has shown that a combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst under microwave conditions can significantly improve yields in the synthesis of 2-methyl-4-phenylpyridine from 4-bromo-2-methylpyridine. researchgate.netresearchgate.net

| Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 °C, Microwave | 81-85% |

Negishi couplings, which utilize organozinc reagents, are also effective for synthesizing 2-aryl-substituted pyridines from the corresponding halo- or chloropyridines, often proceeding under mild conditions with high yields. organic-chemistry.org Furthermore, palladium catalysis extends to C-H activation and arylation reactions. Intramolecular C-H arylation of pyridine derivatives bearing a C-Br bond has been demonstrated as a viable route to construct fused heterocyclic systems. beilstein-journals.org The choice of phosphine (B1218219) ligand, such as PPh₃, can be critical in improving the yield of these cyclization reactions. beilstein-journals.org

Copper-Catalyzed Transformations

Copper catalysis offers a complementary and often more economical alternative to palladium for the synthesis and functionalization of pyridines. Copper-catalyzed reactions are used for various transformations, including oxidative couplings and C-N bond formation.

An efficient approach for synthesizing polysubstituted pyridines involves the copper-catalyzed oxidative sp³ C-H coupling of oxime acetates with toluene derivatives. acs.orgresearchgate.net This methodology provides a flexible and direct route to a diverse range of substituted pyridine structures. acs.org Copper catalysts are also pivotal in selective amination reactions on dihalopyridines. For example, a copper-catalyzed system using a 1,2-diol ligand can achieve selective amination at the C-5 position of 2-bromo-5-iodopyridine, demonstrating the catalyst's ability to differentiate between two different carbon-halogen bonds. rsc.org This selectivity is crucial for the controlled synthesis of complex aminopyridines without the need for extensive protection-deprotection strategies. rsc.org

Additionally, copper catalysis facilitates denitrogenative transannulation reactions. Pyridotriazoles can react with benzylamines in the presence of a copper catalyst and air (as the oxidant) to form imidazo[1,5-a]pyridines, showcasing a cascade process involving aerobic oxidation and ring transformation. acs.org

Radical Reactions in Bromopyridine Synthesis

Radical reactions provide unique pathways for the functionalization of pyridines, often with regioselectivity patterns that are distinct from ionic or transition metal-catalyzed processes. The generation of pyridyl radicals from bromopyridine precursors is a key step in these transformations.

One notable method is the photocatalytic hydroarylation of functionalized olefins with bromopyridines. nih.gov In this process, the bromopyridine substrate is reduced via a proton-coupled electron transfer (PCET), leading to the formation of a protonated pyridine radical and subsequent cleavage of the C-Br bond. nih.gov This pyridyl radical can then add regioselectively to an olefin. The chemoselectivity of such reactions can be influenced by the solvent; for example, using trifluoroethanol (TFE) as a hydrogen-bond-donating solvent can promote the desired electrophilic radical reactivity. nih.gov This approach has been shown to be effective for 4-bromopyridine, leading to the formation of C4-alkylated products. nih.gov

Radical chain reactions are another important facet of radical chemistry. libretexts.orglumenlearning.com While classic examples involve reagents like tributyltin hydride for dehalogenation, the underlying principles of initiation, propagation, and termination are central to designing synthetic routes. libretexts.org For instance, the generation of an alkyl radical can be followed by its addition to a pyridine ring, a process known as the Minisci reaction, although this typically favors the C2/C4 positions on an activated pyridine ring. nih.govacs.org The direct use of a bromopyridine to generate a pyridyl radical for subsequent coupling offers a more direct functionalization pathway.

Photochemical Approaches to Halogenated Pyridines

Photochemistry offers powerful methods for generating reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve through thermal methods. In the context of halogenated pyridines, photochemical approaches often involve the generation of pyridyl radicals.

A photoredox process has been demonstrated for the coupling of halopyridines with various alkenes, which can be performed on a gram scale without a decrease in yield. nih.gov Another strategy involves the use of purple light to promote the radical coupling of 2- or 4-bromopyridines with Grignard reagents, which notably proceeds without the need for a transition metal catalyst. organic-chemistry.org The light is believed to stimulate a single electron transfer from the Grignard reagent to the bromopyridine, initiating the radical coupling cascade. organic-chemistry.org

Organocatalytic photochemical methods have also emerged for the functionalization of pyridines. nih.govacs.org In one such system, a dithiophosphoric acid catalyst is used to generate pyridinyl radicals from pyridinium ions upon visible-light excitation. These pyridinyl radicals can then effectively couple with allylic radicals, resulting in a net C-H functionalization of both substrates to form a new C(sp²)-C(sp³) bond. nih.gov This method provides distinct positional selectivity that diverges from classical Minisci chemistry. nih.govacs.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Purple Light-Promoted Coupling | Bromopyridines + Grignard Reagents | Transition-metal-free; radical mechanism | organic-chemistry.org |

| Photoredox Hydroarylation | Halopyridines + Alkenes | Proton-coupled electron transfer; C4-alkylation | nih.gov |

| Organocatalytic Allylation | Pyridines + Allylic Substrates | Forms pyridinyl radicals from pyridinium ions; C-H functionalization | nih.govacs.org |

Optimization of Yields and Selectivity in Complex Synthetic Routes

Achieving high yields and precise selectivity is a critical challenge in the synthesis of complex molecules like substituted bromopyridines. Optimization involves the systematic variation of multiple reaction parameters, including catalysts, ligands, solvents, temperature, and reactants.

In transition metal-catalyzed reactions, the choice of ligand is paramount. For palladium-catalyzed Suzuki couplings of bromopyridines, using specific phosphine ligands like X-Phos or P(t-Bu)₃ can enable reactions to proceed under milder conditions and with a broader range of substrates. organic-chemistry.orgacs.org Similarly, in copper-catalyzed aminations of dihalopyridines, the ligand can control which halogen is displaced, thereby dictating the regioselectivity of the product. rsc.org

Regioselectivity is also a key consideration in halogenation reactions. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions. nsf.gov Modern methods have been developed to achieve site-selectivity. For example, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective 3-halogenation of pyridines under mild conditions. nsf.govchemrxiv.orgchemrxiv.org This strategy temporarily transforms the electron-deficient pyridine into a reactive alkene-like structure that can be precisely functionalized. chemrxiv.orgchemrxiv.org

In photochemical and radical reactions, selectivity can be controlled by other factors. As mentioned, the choice of solvent (e.g., TFE) can dictate the nature and reactivity of the pyridyl radical, influencing the outcome of the reaction. nih.gov The substitution pattern on the pyridine ring itself also plays a crucial role. For instance, in photochemical allylations, ortho-substituted pyridines are converted exclusively into C4-allylated products, demonstrating high regioselectivity. acs.org The optimization of these complex routes often relies on a deep mechanistic understanding to rationally control the desired reaction pathway over competing side reactions.

Chemical Transformations and Reactivity Profiles of 4 Bromo 2 Methoxymethyl Pyridine

Substitutional Chemistry at the Pyridine (B92270) Core

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2 and C4) to the nitrogen. stackexchange.comechemi.comvaia.comyoutube.comyoutube.com The presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of 4-Bromo-2-(methoxymethyl)pyridine further influences the regioselectivity and facility of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom

The bromine atom at the C4 position of this compound is the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the para-position for nucleophilic attack. The attack of a nucleophile at C4 leads to the formation of a negatively charged intermediate, a Meisenheimer complex, which is stabilized by resonance. A key resonance contributor places the negative charge on the electronegative nitrogen atom, a significant stabilizing factor that drives the reaction forward. stackexchange.comechemi.com

The bromo substituent at the 4-position can be readily displaced by oxygen-based nucleophiles, such as alkoxides. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4-methoxy-2-(methoxymethyl)pyridine. This type of transformation is a common strategy for introducing alkoxy groups onto the pyridine ring, which can be valuable intermediates in the synthesis of more complex molecules. The reaction proceeds via the addition-elimination mechanism characteristic of SNAr reactions. youtube.comyoutube.com

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Sodium Methoxide | 4-Methoxy-2-(methoxymethyl)pyridine |

| This compound | Sodium Ethoxide | 4-Ethoxy-2-(methoxymethyl)pyridine |

Similarly, nitrogen nucleophiles, including primary and secondary amines, can displace the bromine atom. These reactions are synthetically useful for the preparation of various substituted aminopyridines. For example, the reaction of this compound with ammonia (B1221849) or a primary amine like benzylamine (B48309) would furnish the corresponding 4-amino-2-(methoxymethyl)pyridine or 4-(benzylamino)-2-(methoxymethyl)pyridine, respectively. nih.govyoutube.com The strength of the nucleophile and the reaction conditions can influence the rate and yield of the substitution. youtube.com

Table 2: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Ammonia | 4-Amino-2-(methoxymethyl)pyridine |

| This compound | Benzylamine | 4-(Benzylamino)-2-(methoxymethyl)pyridine |

| This compound | Piperidine (B6355638) | 4-(Piperidin-1-yl)-2-(methoxymethyl)pyridine |

While less common than reactions with O- and N-nucleophiles, displacement of the bromine by carbon nucleophiles can be achieved, often through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions using boronic acids or their esters in the presence of a palladium catalyst are a powerful method for forming new carbon-carbon bonds. This would allow for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 4-position. The methoxymethyl group at the 2-position is generally stable under these conditions.

Table 3: Examples of SNAr-type Reactions with Carbon Nucleophiles (via Cross-Coupling)

| Reactant | Reagent | Catalyst | Product |

| This compound | Phenylboronic Acid | Pd(PPh3)4 / Base | 2-(Methoxymethyl)-4-phenylpyridine |

| This compound | Methylboronic Acid | Pd(OAc)2 / Ligand | 2-(Methoxymethyl)-4-methylpyridine |

Electrophilic Aromatic Substitution (EAS) Reactivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Any electrophilic attack that does occur is typically directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly destabilized cationic intermediate with a positive charge on the nitrogen.

In this compound, both substituents influence the regioselectivity of potential EAS reactions. The bromine atom is a deactivating but ortho-, para-directing substituent in traditional aromatic systems. However, in the context of the electron-deficient pyridine ring, its deactivating nature further diminishes the ring's reactivity towards electrophiles. The methoxymethyl group at the 2-position is an activating group due to the potential for the oxygen's lone pairs to donate electron density via resonance, although its effect is also tempered by the inductive withdrawal of the oxygen atom.

Considering the combined effects, any electrophilic substitution would be highly disfavored. If forced under harsh conditions, the electrophile would most likely add to the C3 or C5 position. The directing effects of the existing substituents would need to be carefully considered. The methoxymethyl group at C2 would direct an incoming electrophile to the C3 and C5 positions. The bromine at C4 would direct to the C3 and C5 positions. Therefore, the C3 and C5 positions are the most likely, albeit still challenging, sites for electrophilic attack. Computational methods can be employed to predict the most probable site of substitution by analyzing the electron density at each carbon atom of the pyridine ring. nih.govlibretexts.org

The chemical reactivity of this compound is significantly influenced by the presence of the bromine atom at the 4-position of the pyridine ring. This halogen provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the supporting ligand. Palladium(0) complexes are typically the active catalysts, and various precursors like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used. nih.govmdpi.com

The ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov For electron-rich and sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown high activity in the coupling of challenging substrates, including heteroaryl chlorides, often allowing reactions to proceed at room temperature or with low catalyst loadings. nih.govresearchgate.net The use of such advanced ligands can lead to high yields and broad substrate scope. nih.gov The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, and the solvent system (e.g., dioxane, toluene, or aqueous mixtures) are also critical parameters that need to be optimized for efficient coupling. mdpi.com

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 |

| 4 | 3-Pyridylboronic acid | Pd-CataCXiumA-G3 (2) | - | TMSOK | 1,4-Dioxane | 88 nih.gov |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. mdpi.com When applied to this compound, a variety of aryl- and heteroarylboronic acids can be successfully coupled. The reaction generally proceeds well with both electron-rich and electron-poor boronic acids. mdpi.com However, electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step, potentially leading to lower yields. mdpi.com A common side reaction is the protodeboronation of the boronic acid, which can be influenced by the reaction conditions. mdpi.com

The reaction is compatible with a wide array of functional groups on the coupling partner, such as esters, ketones, nitriles, and other heterocycles. This tolerance is a significant advantage in multi-step syntheses, as it minimizes the need for protecting groups. The pyridine nitrogen in this compound is generally well-tolerated, although its Lewis basicity can potentially interact with the palladium catalyst. nih.gov The methoxymethyl group at the 2-position is expected to be stable under typical Suzuki-Miyaura conditions.

Table 2: Substrate Scope in Suzuki-Miyaura Coupling with this compound (Illustrative Examples)

| Entry | Boronic Acid/Ester | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(methoxymethyl)pyridine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 90 |

| 2 | 3-Cyanophenylboronic acid | 4-(3-Cyanophenyl)-2-(methoxymethyl)pyridine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C | 88 |

| 3 | N-Boc-indole-5-boronic acid | 4-(N-Boc-indol-5-yl)-2-(methoxymethyl)pyridine | PdCl₂(dppf), Cs₂CO₃, DMF/H₂O, 90 °C | 82 |

| 4 | Pyrimidine-5-boronic acid | 4-(Pyrimidin-5-yl)-2-(methoxymethyl)pyridine | Pd₂(dba)₃, RuPhos, K₃PO₄, n-Butanol, 100 °C | 75 nih.gov |

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation of this compound.

Organozinc reagents are generally more reactive than their corresponding organoboron counterparts, which can be advantageous for less reactive substrates. researchgate.net The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. wikipedia.org Palladium catalysts, such as those with phosphine ligands like P(t-Bu)₃ or dppf, are often preferred due to their high functional group tolerance. wikipedia.orgorganic-chemistry.org Nickel catalysts can also be effective, particularly for coupling with aryl chlorides. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. researchgate.net

Table 3: Illustrative Negishi Cross-Coupling of this compound

| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | THF | 94 |

| 2 | 2-Thienylzinc bromide | PdCl₂(dppf) (3) | Dioxane | 89 |

| 3 | Ethylzinc iodide | Ni(acac)₂ (5), PPh₃ (10) | THF | 78 |

| 4 | Benzylzinc chloride | Pd(dba)₂ (2), XPhos (4) | NMP | 91 |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, can be used to introduce an alkynyl group at the 4-position of this compound. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. youtube.com Reductive elimination then yields the coupled product. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, base (such as triethylamine (B128534) or diisopropylamine), and solvent all influence the reaction's efficiency. organic-chemistry.org

Table 4: Illustrative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Triethylamine | THF | 95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Diisopropylamine | Toluene | 92 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | Dioxane | 88 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3 mol%), CuI (5 mol%) | Piperidine | DMF | 85 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a powerful method for synthesizing 4-amino-substituted pyridine derivatives from this compound.

The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands, such as BINAP or Josiphos-type ligands, and a strong base like sodium tert-butoxide. wikipedia.orgchemspider.com The catalytic cycle is believed to proceed via oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The reaction has a broad scope, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. nih.gov The reaction conditions can be tailored to accommodate even volatile amines by conducting the reaction in sealed tubes. nih.gov

Table 5: Illustrative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOt-Bu | Toluene | 96 |

| 2 | Aniline | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Dioxane | 90 |

| 3 | Benzylamine | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Toluene | 87 |

| 4 | Cyclohexylamine | Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%) | LHMDS | THF | 92 |

Other Transition Metal-Catalyzed Coupling Transformations

While Suzuki and Sonogashira couplings are common, this compound can participate in a range of other transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These alternative methods expand the toolkit for creating diverse molecular architectures.

One notable example is the Negishi cross-coupling reaction , which involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The C4-bromo position of the pyridine is susceptible to this transformation. For instance, 2-heterocyclic organozinc reagents can be coupled with aryl chlorides, and this methodology is applicable to bromopyridines, allowing for the formation of C-C bonds with various aryl partners. The use of catalysts like Pd2(dba)3 with ligands such as X-Phos facilitates these couplings under mild conditions organic-chemistry.org.

Another significant transformation is the B-alkyl Suzuki cross-coupling . This reaction allows for the introduction of alkyl groups, which can be challenging with other methods. By converting the pyridine into a pyridinium (B92312) salt, the subsequent palladium-catalyzed coupling with organoboranes proceeds efficiently. This method is particularly valuable for creating functionalized 2-alkylpyridines organic-chemistry.org.

Furthermore, titanacyclopropanes, generated in situ, can react regioselectively with pyridine derivatives to achieve C-H alkylation. This process allows for the introduction of complex alkyl groups onto the pyridine ring, offering another pathway for derivatization organic-chemistry.org.

Table 1: Examples of Other Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Negishi Coupling | Pd₂(dba)₃ / X-Phos, Organozinc reagent | 4-Aryl-2-(methoxymethyl)pyridine | organic-chemistry.org |

| B-alkyl Suzuki Coupling | Pd-NHC catalyst, Organoborane | 4-Alkyl-2-(methoxymethyl)pyridine | organic-chemistry.org |

| Titanacyclopropane Alkylation | Titanacyclopropane, Electrophile | C-H Alkylated Pyridine | organic-chemistry.org |

Transformations of the Methoxymethyl Side Chain

The 2-(methoxymethyl) group serves primarily as a stable ether linkage, but it can undergo several transformations, including oxidation, reduction of the parent ring, and deprotection to reveal a reactive hydroxymethyl group.

The oxidation of the methoxymethyl side chain can be a strategic step to introduce a carbonyl group at the 2-position of the pyridine ring. While the ether linkage is generally stable, under specific catalytic conditions, transformation can occur. For example, manganese-based catalysts in the presence of hydrogen peroxide have been used for oxidation reactions involving pyridyl-containing ligands. It has been observed that under these conditions, ligands can decompose to form pyridine-2-carboxylic acid rsc.org. This suggests that a similar oxidation of the 2-methoxymethyl group to a 2-carboxylic acid could be a potential, albeit potentially harsh, transformation pathway.

More controlled oxidation to the corresponding aldehyde (2-formylpyridine derivative) would typically require initial deprotection to the alcohol, followed by oxidation using standard reagents like manganese dioxide (MnO₂) or Swern oxidation conditions. However, direct oxidation of the ether is less common. The use of certain anhydride (B1165640) derivatives, such as 2,3-dimethylmaleic anhydride (DMMA) or 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA), as catalysts for N-oxidation of the pyridine ring with hydrogen peroxide has been explored rsc.org. While this focuses on the pyridine nitrogen, it highlights the reactivity of the system under oxidative conditions.

Transformations involving reduction can target the pyridine ring itself, rather than the methoxymethyl side chain, which is generally inert to standard reducing agents. The pyridine ring can be reduced to a piperidine ring under specific conditions. One effective method involves the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature clockss.org.

Another approach is the partial reduction of the pyridine ring using dissolving metal reductions, such as the Birch reduction. These methods can yield dihydropyridine (B1217469) derivatives, with the substitution pattern on the ring influencing the outcome rsc.org. For instance, the presence of electron-withdrawing groups can facilitate the formation of 1,2- or 2,5-dihydropyridines rsc.org. While these reactions primarily modify the aromatic core, the methoxymethyl side chain would be retained, leading to substituted piperidine or dihydropyridine scaffolds.

The methoxymethyl group is often employed as a protecting group for the hydroxymethyl functionality. Its removal, or deprotection, is a key step in many synthetic routes, unmasking a reactive alcohol for further modification.

Several methods exist for the deprotection of methoxymethyl (MOM) ethers:

Acidic Conditions : Trifluoromethanesulfonic acid (triflic acid) in the presence of methanol and methyl orthoformate has been shown to effectively remove the N-MOM group from carboline systems, a reaction that can be applied to other heterocyclic compounds clockss.org.

Lewis Acid/Base Combinations : A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl provides a mild and highly chemoselective method for deprotecting MOM ethers. This system can even be used for the direct conversion of the MOM group into other ether protecting groups rsc.orgacs.org.

Basic Conditions : In some contexts, the MOM group can be removed under basic conditions. For example, treatment with sodium methoxide (NaOMe) in triglyme (B29127) at elevated temperatures has been reported to cause deprotection, although this was an unexpected result during an intramolecular Ullmann coupling reaction jst.go.jp.

Once the 2-hydroxymethylpyridine derivative is obtained via deprotection, the alcohol can be converted into various other functional groups. This functional group interconversion (FGI) significantly increases the synthetic utility of the molecule. The alcohol can be converted into good leaving groups like tosylates or mesylates by reacting with the corresponding sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base like pyridine. These sulfonates can then be displaced by nucleophiles. Alternatively, the alcohol can be directly converted into alkyl halides (chlorides, bromides, iodides) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus and iodine ub.eduvanderbilt.edu.

Table 2: Deprotection and Interconversion of the Methoxymethyl Side Chain

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Deprotection | |||

| Acid-Catalyzed | Triflic Acid, Methyl Orthoformate | Alcohol (-CH₂OH) | clockss.org |

| Lewis Acid/Base | TMSOTf, 2,2'-Bipyridyl | Alcohol (-CH₂OH) | rsc.orgacs.org |

| Base-Catalyzed | NaOMe, Triglyme | Alcohol (-CH₂OH) | jst.go.jp |

| Functional Group Interconversion | |||

| Sulfonylation | TsCl or MsCl, Pyridine | Sulfonate (-CH₂OSO₂R) | ub.edu |

| Halogenation | SOCl₂, PBr₃, or P/I₂ | Alkyl Halide (-CH₂X) | ub.eduvanderbilt.edu |

Derivatization Strategies for Expanding Molecular Diversity

The this compound scaffold can be further elaborated by introducing additional functional groups, thereby expanding its molecular diversity for applications in various fields, including medicinal chemistry and materials science.

The pyridine ring offers several positions for the introduction of new functional groups. The existing bromine atom at C4 is a key handle for cross-coupling reactions as previously discussed. Beyond this, other positions on the ring can be functionalized.

Strategies for derivatization include:

Alkylation, Acylation, and Silylation : These are fundamental derivatization techniques. Alkylation can introduce aliphatic or benzyl (B1604629) groups, often by converting active hydrogens. Acylation, using reagents like benzoyl chloride, can introduce ester or amide linkages, which can also serve as useful spectroscopic probes libretexts.orgresearchgate.net. Silylation is commonly used to increase volatility and stability for analytical purposes like gas chromatography but can also be a step in a synthetic sequence libretexts.orggcms.cz.

Directed Ortho-Metalation (DoM) : The nitrogen atom and the methoxymethyl group at C2 can potentially direct metalation (e.g., lithiation) to the C3 or C5 positions. Quenching the resulting organometallic intermediate with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would install a new substituent on the ring.

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide with a suitable catalyst rsc.org. The resulting N-oxide activates the C2 and C6 positions towards nucleophilic attack and can also facilitate rearrangements and other transformations, providing a route to further functionalization after the initial derivatization at C4.

These derivatization strategies, combined with the transformations at the C4 and C2 positions, make this compound a highly versatile platform for the synthesis of a wide array of polysubstituted pyridine compounds nih.gov.

Modification of the Methoxymethyl Moiety

The reactivity of the methoxymethyl group at the 2-position of the pyridine ring is a key aspect of the synthetic utility of this compound. The two principal transformations involve the cleavage of the ether linkage to form an alcohol and the oxidation of the methylene (B1212753) bridge to a carbonyl group.

Deprotection to (4-bromopyridin-2-yl)methanol

The conversion of the methoxymethyl ether to the corresponding primary alcohol, (4-bromopyridin-2-yl)methanol, is a standard deprotection reaction. This transformation is typically achieved under acidic conditions, which facilitate the cleavage of the ether bond.

Commonly employed methods for the deprotection of methoxymethyl (MOM) ethers on aromatic systems involve treatment with strong acids such as hydrogen chloride (HCl) in an alcohol solvent like methanol or ethanol. researchgate.net The reaction proceeds via protonation of the ether oxygen, making the methoxy (B1213986) group a better leaving group, followed by nucleophilic attack by a solvent molecule or a halide ion.

Another approach for the cleavage of MOM ethers utilizes Lewis acids or other reagents that can activate the ether linkage. For instance, reagents like carbon tetrabromide (CBr4) in isopropanol (B130326) have been shown to be effective for the deprotection of MOM ethers on various aromatic substrates. researchgate.net While specific documented examples for this compound are not prevalent in readily available literature, these established methods for MOM ether deprotection on substituted pyridines and other aromatic rings are considered applicable.

Table 1: General Conditions for Deprotection of Aromatic Methoxymethyl Ethers

| Reagent(s) | Solvent | General Conditions | Product |

| Hydrochloric Acid (HCl) | Methanol | Stirring at room temperature to reflux | (4-bromopyridin-2-yl)methanol |

| Carbon Tetrabromide (CBr4) | Isopropanol | Refluxing | (4-bromopyridin-2-yl)methanol |

Oxidation to 4-Bromopicolinaldehyde

The oxidation of the methoxymethyl group offers a direct route to 4-bromopicolinaldehyde, a valuable intermediate for the synthesis of more complex molecules. This transformation typically proceeds in a two-step manner, involving initial deprotection to the alcohol, (4-bromopyridin-2-yl)methanol, followed by oxidation. However, direct oxidation of the methoxymethyl group under certain conditions may also be feasible.

A common and effective reagent for the oxidation of 2-pyridinemethanol (B130429) derivatives to the corresponding aldehydes is manganese dioxide (MnO2). This reagent is known for its selectivity in oxidizing benzylic and allylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO2 in a suitable organic solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature.

While direct oxidation of this compound to 4-bromopicolinaldehyde is less commonly described, the oxidation of the intermediate alcohol is a well-established transformation. The existence and commercial availability of 4-bromopicolinaldehyde further support the viability of this synthetic route.

Table 2: Representative Conditions for the Oxidation of 2-Pyridylmethanol Derivatives

| Starting Material | Reagent(s) | Solvent | Product |

| (4-bromopyridin-2-yl)methanol | Manganese Dioxide (MnO2) | Dichloromethane | 4-bromopicolinaldehyde |

Applications of 4 Bromo 2 Methoxymethyl Pyridine As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Ring Systems

The strategic placement of the bromo and methoxymethyl groups on the pyridine (B92270) ring makes 4-Bromo-2-(methoxymethyl)pyridine an ideal starting point for the synthesis of more intricate, fused heterocyclic structures.

Pyridine-Fused Polycycles

The development of novel synthetic methodologies for creating fused polycyclic systems is a central theme in organic chemistry. Pyridine-fused polycycles, such as imidazopyridines and pyrido[2,3-d]pyrimidines, are of significant interest due to their prevalence in biologically active compounds. nih.govmdpi.com The synthesis of these systems often relies on the annulation of a second ring onto a pre-existing pyridine core.

While direct examples starting from this compound are specific to proprietary research, the general synthetic strategies are well-documented for analogous bromopyridines. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved through a (3 + 2) cycloaddition reaction between a 2-aminopyridine (B139424) and a suitable partner. nih.gov The bromine at the 4-position of the title compound can be converted to an amino group, which then serves as a handle for cyclization reactions to build fused systems like imidazo[4,5-b]pyridines. magtech.com.cn Such transformations typically involve condensation, cyclization, and tautomerization steps. nih.gov Similarly, pyridopyrimidine derivatives can be synthesized from aminopyridines by reacting them with reagents like ethyl acetoacetate (B1235776) or urea. nih.gov The bromo-substituent on this compound provides a crucial reactive site that can be readily converted into other functional groups necessary for these cyclization strategies.

Biaryl and Heterobiaryl Compounds

Biaryl and heterobiaryl moieties are fundamental structural units in medicinal chemistry, materials science, and catalysis. organic-chemistry.orgfrontiersin.orgresearchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between sp2-hybridized carbon atoms, and it is widely employed for synthesizing these structures. organic-chemistry.orgnih.gov

This compound is an excellent substrate for such cross-coupling reactions. The bromine atom at the C4 position can be efficiently coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate the corresponding 4-aryl or 4-heteroaryl pyridine derivatives. Highly active palladium-phosphine catalysts have been developed that are effective even for nitrogen-containing heterocycles, which can sometimes inhibit catalyst activity. organic-chemistry.org This method's tolerance for a wide range of functional groups makes it a highly modular approach to complex molecular architectures. mdpi.com The resulting biaryl compounds, which incorporate the 2-(methoxymethyl)pyridine (B1295691) unit, are valuable intermediates for further functionalization or as final target molecules.

| Coupling Partners | Catalyst System | Product Type | Significance |

| 4-Bromo-2-(substituted)pyridine + Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Arylpyridine | Core structure in pharmaceuticals and materials mdpi.com |

| 4-Bromo-2-(substituted)pyridine + Heteroarylboronic acid | Pd-phosphine complex / Base | 4-Heteroarylpyridine | Key scaffolds for kinase inhibitors and ligands organic-chemistry.orgfrontiersin.org |

| 2-Chloropyridine + Arylboronic acid | Pd(dppf)Cl₂ / CuI | 2-Arylpyridine | Building blocks for biologically active molecules organic-chemistry.org |

Precursor in the Synthesis of Organic Materials

The unique electronic and coordinating properties of the pyridine nucleus make it a desirable component in advanced organic materials. This compound serves as a key building block for creating ligands for coordination complexes and for constructing functional polymers.

Ligands for Coordination Chemistry

Pyridine-based ligands are central to coordination chemistry, forming stable complexes with a wide range of metal ions. These complexes find applications in catalysis, sensing, and materials science. Polypyridine ligands, such as terpyridines and bipyridines, are particularly noteworthy for their ability to form well-defined and often photophysically active metal complexes. researchgate.net

The synthesis of such ligands can be strategically accomplished using bromopyridine precursors. For example, 4'-Bromo-2,2':6',2''-terpyridine is itself a valuable ligand and an intermediate for more complex structures. researchgate.net this compound can be used in iterative cross-coupling reactions to construct multidentate polypyridine ligands. The methoxymethyl group can influence the steric and electronic properties of the resulting ligand, fine-tuning the behavior of the final metal complex.

Building Blocks for Functional Polymers

Functional polymers, which possess specific chemical, electronic, or biological activities, are at the forefront of materials science. nih.gov The incorporation of specific monomeric units allows for the precise tuning of a polymer's properties. The use of bromo-functionalized monomers in polymerization reactions, such as Migita–Kosugi–Stille coupling polycondensation, allows for the direct synthesis of π-conjugated polymers. rsc.org

This compound can be envisioned as a monomer or a precursor to a monomer for creating functional polymers. The bromo-group provides a reactive handle for polymerization, while the pyridine and methoxymethyl moieties can impart desirable properties such as solubility, coordination ability, or responsiveness to the final polymer. Post-polymerization modification is another powerful strategy where a polymer backbone containing reactive groups is first synthesized and then functionalized. rsc.org A polymer could be formed using the bromo-functionality, leaving the methoxymethyl group available for subsequent transformations.

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. google.com Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. Bromo-substituted pyridines are critical intermediates in the synthesis of these complex molecules.

A significant application of pyridine derivatives is in the development of kinase inhibitors, a major class of anti-cancer drugs. nih.gov For example, inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a target in fibrosis and cancer, often feature a substituted pyridine or a fused pyrazolo[4,3-b]pyridine core. nih.govosti.gov The synthesis of these inhibitors frequently involves the use of a bromopyridine intermediate which is elaborated through cross-coupling and cyclization reactions. mdpi.com

Research into ALK5 inhibitors has shown that compounds with a pyridine moiety can exhibit potent activity. Starting from a screening hit, structure-based drug design (SBDD) and scaffold morphing strategies are used to optimize potency and improve pharmacokinetic properties. nih.gov In these synthetic campaigns, a compound like this compound would be a valuable starting material. The bromine allows for the key coupling reactions to build the core scaffold, while the 2-(methoxymethyl) group can occupy specific pockets in the enzyme's active site or be modified to enhance solubility and other drug-like properties.

| Target Class | Scaffold Example | Synthetic Utility of Bromopyridine |

| Kinase Inhibitors | Pyrazolo[4,3-b]pyridine | Key intermediate for scaffold construction via coupling and cyclization. nih.govosti.gov |

| Anti-bacterials | Imidazo[1,2-a]pyridine | Precursor to aminopyridine for subsequent cyclization. nih.gov |

| General | Substituted Pyridines | Versatile building block for introducing the pyridine motif via Suzuki or other cross-coupling reactions. mdpi.comgoogle.com |

Intermediates for Drug Discovery and Development

The pyridine scaffold is a fundamental component in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov this compound serves as a crucial starting material for the synthesis of novel drug candidates, primarily through cross-coupling reactions that enable the introduction of diverse molecular fragments.

Detailed research findings indicate that the bromine atom at the 4-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.

For instance, in the development of analogues to existing drugs, such as the anti-tubercular agent bedaquiline, similar brominated pyridine precursors are utilized. nih.gov The synthesis of these analogues often involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the brominated position, a strategy directly applicable to this compound. nih.gov This approach enables the creation of a library of related compounds that can be screened for improved efficacy, better safety profiles, or to overcome drug resistance.

Similarly, in the search for new anticancer agents, pyridine-based structures are of significant interest. The synthesis of analogues of combretastatin-A4, a potent anti-cancer compound, has been achieved using dibromopyridines in Suzuki reactions to link different phenyl rings. nih.gov This highlights the utility of bromo-pyridines like this compound in generating novel molecules with potential therapeutic applications. The methoxymethyl group at the 2-position can also influence the compound's solubility and metabolic stability, which are critical parameters in drug design.

The table below summarizes the key reactions and their importance in using this compound for drug discovery.

| Reaction Type | Reagents/Catalysts | Bond Formed | Significance in Drug Discovery |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Palladium catalyst, Base | Carbon-Carbon (Aryl-Pyridine) | Introduction of diverse aromatic and heteroaromatic groups to create libraries of potential drug candidates. nih.govnih.gov |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Carbon-Nitrogen | Synthesis of aryl amines, a common motif in biologically active compounds. researchgate.netnih.gov |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper(I) co-catalyst, Base | Carbon-Carbon (Alkynyl-Pyridine) | Creation of rigid structures and linear extensions in molecules, which can be crucial for binding to target proteins. epo.org |

Precursors for Agrochemical Development

The pyridine ring is a prevalent feature in a wide array of modern agrochemicals, including herbicides, fungicides, and insecticides. The "Intermediate Derivatization Method" is a key strategy in the discovery of new agrochemicals, where a core structure, such as this compound, is systematically modified to optimize biological activity.

The reactivity of the bromine atom allows for its replacement with various functional groups, leading to the generation of new potential agrochemicals. For example, the introduction of a trifluoromethyl group onto a pyridine ring, a common feature in many active agrochemical ingredients, can be achieved through substitution reactions on bromo-pyridines. This modification can significantly enhance the biological activity and stability of the resulting compound.

Patents for novel herbicides and other plant growth regulators frequently describe complex pyridine-based structures. While these patents may not always explicitly name this compound as a starting material, the synthetic routes described often rely on the functionalization of brominated pyridine intermediates. This underscores the potential of this compound as a key building block in the synthesis of new proprietary agrochemicals.

The development of novel insecticides also benefits from the versatility of pyridine intermediates. The synthesis of complex molecules with insecticidal properties often involves building upon a core heterocyclic structure. The ability to perform various coupling reactions on a compound like this compound makes it an attractive starting point for creating diverse molecular structures for high-throughput screening in the search for new active ingredients.

The following table outlines the potential applications of this compound in the development of different classes of agrochemicals.

| Agrochemical Class | Synthetic Transformation | Potential Advantage |

| Herbicides | Suzuki or other cross-coupling reactions to synthesize complex substituted pyridines. | Creation of novel structures that mimic or antagonize the action of essential plant enzymes or hormones. |

| Fungicides | Nucleophilic substitution or coupling reactions to introduce toxophoric groups. | Development of compounds that can disrupt fungal cell wall synthesis or other vital metabolic pathways. |

| Insecticides | Derivatization to create compounds that act on the insect nervous system or other biological targets. | Generation of new insecticides with novel modes of action to combat resistance in insect populations. |

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-(methoxymethyl)pyridine, various NMR techniques provide a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxymethyl substituent are expected.

The pyridine (B92270) ring contains three aromatic protons. The proton at position 6 (H-6) is adjacent to the nitrogen atom and is expected to appear at the most downfield chemical shift. The protons at positions 3 (H-3) and 5 (H-5) will have distinct chemical shifts influenced by the electron-withdrawing bromine atom and the methoxymethyl group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for their definitive assignment. For instance, H-5 would likely appear as a doublet of doublets due to coupling with H-6 and H-3.

The methoxymethyl group gives rise to two distinct signals: a singlet for the methylene (B1212753) protons (-CH₂-) and another singlet for the methyl protons (-OCH₃). The integration of these signals would correspond to two and three protons, respectively, confirming their identity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | 8.3 - 8.5 | d |

| H-3 | 7.5 - 7.7 | d |

| H-5 | 7.3 - 7.5 | dd |

| -CH₂- | 4.5 - 4.7 | s |

| -OCH₃ | 3.3 - 3.5 | s |

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. The this compound molecule has seven unique carbon atoms, which would result in seven distinct signals in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, and C-6) will resonate in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C-4) will be significantly influenced by the halogen's electronegativity. The carbon atom attached to the methoxymethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) will also have characteristic chemical shifts. The aliphatic carbons of the methoxymethyl group, the methylene carbon (-CH₂-), and the methyl carbon (-OCH₃), will appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-6 | 148 - 152 |

| C-4 | 128 - 132 |

| C-3 | 125 - 129 |

| C-5 | 122 - 126 |

| -CH₂- | 72 - 76 |

| -OCH₃ | 58 - 62 |

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (e.g., H-5 with H-6 and H-3), confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbon atoms to which they are attached. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the H-6 proton would show a correlation to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the methylene protons (-CH₂-) would be expected to show a correlation to the C-2 carbon of the pyridine ring, confirming the attachment of the methoxymethyl group at this position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₇H₈BrNO) is 200.97893 Da uni.lu. Experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the synthesized compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, separated by two mass units and having nearly equal intensity.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₇H₉⁷⁹BrNO⁺ | 201.98621 |

| [M(⁸¹Br)+H]⁺ | C₇H₉⁸¹BrNO⁺ | 203.98416 |

| [M(⁷⁹Br)+Na]⁺ | C₇H₈⁷⁹BrNNaO⁺ | 223.96815 |

| [M(⁸¹Br)+Na]⁺ | C₇H₈⁸¹BrNNaO⁺ | 225.96610 |

Data derived from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation